MAK683 Exhibits >200-Fold Higher Cellular Potency in Inhibiting H3K27me3 Compared to the Tool Compound EED226
In a direct head-to-head comparison, MAK683 demonstrated an IC50 of 1.014 nM for cellular H3K27me3 inhibition in HeLa cells after 72 hours of treatment, representing a >200-fold improvement in potency over its predecessor EED226, which exhibited an IC50 of 209.9 nM under identical conditions [1]. The EZH2 SAM-competitive inhibitor EPZ6438 (tazemetostat) showed an intermediate IC50 of 22.47 nM in the same assay, indicating that MAK683's allosteric EED-targeting mechanism confers superior cellular H3K27me3 suppression relative to both the parental tool compound and an EZH2 catalytic inhibitor [1].
| Evidence Dimension | Cellular H3K27me3 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.014 nM |
| Comparator Or Baseline | EED226: 209.9 nM; EPZ6438 (tazemetostat): 22.47 nM |
| Quantified Difference | MAK683 is 207-fold more potent than EED226 and 22-fold more potent than EPZ6438 |
| Conditions | HeLa cells, 72-hour treatment, n=3, mean ± s.d. |
Why This Matters
This head-to-head cellular data demonstrates that MAK683 achieves substantially lower target engagement concentrations than its closest structural analog (EED226), directly impacting experimental dose selection and anticipated on-target cellular effects.
- [1] Sun, Y. et al. MAK683 is a potent PRC2 inhibitor blocking proliferation of multiple cancer cells. Cell Death & Disease, 2022, 13, 148. Fig. 1. View Source
